molecular formula C9H9BrN4O B1484356 2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2091500-16-0

2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1484356
CAS RN: 2091500-16-0
M. Wt: 269.1 g/mol
InChI Key: TVPWFGHBIBVFGW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1,3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Molecular Properties

  • Imidazolyl derivatives, including those related to the specified chemical, are synthesized and their molecular properties are predicted. These compounds demonstrate potential in antimicrobial activity, particularly against B. subtilis and A. niger (Rekha et al., 2019).

Divergent Synthesis from Aminopyrimidines

  • A divergent synthesis method for 2-aminoimidazoles, which are structurally related to the specified compound, has been developed from 2-aminopyrimidines. These methods are significant for the synthesis of novel compounds with potential biological activities (Ermolat'ev & Van der Eycken, 2008).

Antifungal and Antibacterial Properties

  • Imidazolyl derivatives, including structures related to the chemical , have been synthesized and evaluated for their antifungal and antibacterial properties. Certain derivatives have shown promising results against specific bacterial and fungal strains (Güzeldemirci & Küçükbasmacı, 2010).

Synthesis and Biological Activity of Chromen-2-ones

  • Synthesis of compounds structurally related to the specified chemical, including chromen-2-ones with imidazolyl derivatives, has been carried out. Some of these synthesized compounds exhibit notable antitubercular, antiviral, and anticancer activities (Kumar & Rao, 2005).

Anticancer Potential

  • Imidazolyl derivatives, including compounds structurally akin to the specified chemical, have been synthesized and shown moderate effectiveness in suppressing kidney cancer cells, indicating their potential as anticancer agents (Potikha & Brovarets, 2020).

Mechanism of Action

Safety and Hazards

For safety and hazards, it’s always best to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a promising area for future research .

properties

IUPAC Name

2-(2-bromoethyl)-6-imidazol-1-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c10-3-5-14-9(15)2-1-8(12-14)13-6-4-11-7-13/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWFGHBIBVFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=CN=C2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
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2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 5
Reactant of Route 5
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-(2-bromoethyl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

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